Welcome to the BenchChem Online Store!
molecular formula C12H17NO4 B8493609 Methyl 2-(4-aminobutoxy)-6-hydroxybenzoate

Methyl 2-(4-aminobutoxy)-6-hydroxybenzoate

Cat. No. B8493609
M. Wt: 239.27 g/mol
InChI Key: SEUSTQWNBAYGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06972340B2

Procedure details

Methyl 2-{4-[(tert-butoxycarbonyl)amino]butoxy}-6-hydroxybenzoate (410 mg, 1.2 mmol) was treated with trifluoroacetic acid/dichloromethane (6 mL, 1:1/v:v) at ambient temperature for 3 hours, concentrated under reduced pressure and evaporated with acetonitrile twice to provide the titled amine as its trifluoroacetic acid salt (450 mg).
Name
Methyl 2-{4-[(tert-butoxycarbonyl)amino]butoxy}-6-hydroxybenzoate
Quantity
410 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:23]=[CH:22][CH:21]=[C:20]([OH:24])[C:15]=1[C:16]([O:18][CH3:19])=[O:17])=O)(C)(C)C.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28].ClCCl>>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:23]=[CH:22][CH:21]=[C:20]([OH:24])[C:15]=1[C:16]([O:18][CH3:19])=[O:17].[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28] |f:1.2|

Inputs

Step One
Name
Methyl 2-{4-[(tert-butoxycarbonyl)amino]butoxy}-6-hydroxybenzoate
Quantity
410 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCOC1=C(C(=O)OC)C(=CC=C1)O
Name
trifluoroacetic acid dichloromethane
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporated with acetonitrile twice

Outcomes

Product
Name
Type
product
Smiles
NCCCCOC1=C(C(=O)OC)C(=CC=C1)O
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.